molecular formula C18H29Cl2FN2O B1391296 {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride CAS No. 1185299-26-6

{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride

Cat. No.: B1391296
CAS No.: 1185299-26-6
M. Wt: 379.3 g/mol
InChI Key: YYBVCZHMXMDSKR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic amines with multiple substituents. The primary International Union of Pure and Applied Chemistry name is documented as 1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine dihydrochloride. Alternative systematic names include ({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)(oxolan-2-ylmethyl)amine dihydrochloride, reflecting the flexibility in nomenclature conventions for complex substituted piperidines.

The structural representation reveals a central piperidine ring system bearing two distinct substituents. The first substituent consists of a 2-fluorobenzyl group attached to the nitrogen atom of the piperidine ring, while the second involves a tetrahydrofuran-2-ylmethyl group connected through an aminomethyl linkage at the 4-position of the piperidine ring. The Simplified Molecular Input Line Entry System representation clearly demonstrates this connectivity pattern as FC1=CC=CC=C1CN2CCC(CNCC3OCCC3)CC2.[H]Cl.[H]Cl, where the two hydrogen chloride molecules are explicitly shown as separate ionic components.

The International Chemical Identifier Key YYBVCZHMXMDSKR-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications. This standardized identifier ensures unambiguous compound identification across different chemical databases and research platforms. The structural complexity of this molecule, incorporating both aromatic and aliphatic heterocyclic systems, necessitates careful attention to stereochemical considerations, although the current data indicates no defined stereocenters in the documented structure.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The definitive Chemical Abstracts Service registry number for {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride is 1185299-26-6. This registry number serves as the primary identifier for regulatory, commercial, and research purposes across global chemical databases. The Chemical Abstracts Service assignment ensures standardized identification regardless of nomenclature variations or regional naming conventions.

Multiple alternative identifiers facilitate cross-referencing across different chemical information systems. The Molecular Design Limited number MFCD06800735 provides access within the Molecular Design Limited chemical database system. The PubChem Compound Identifier 1068447 links this compound to the National Center for Biotechnology Information PubChem database. These alternative identifiers enable comprehensive literature searches and ensure complete coverage across major chemical information resources.

Various synonymous chemical names appear throughout the literature and commercial sources. These include 1-(1-(2-Fluorobenzyl)piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine dihydrochloride, {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride, and 1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine dihydrochloride. The systematic documentation of these alternative names ensures comprehensive identification across diverse research contexts and commercial applications.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula for {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride is established as C₁₈H₂₉Cl₂FN₂O. This formula reflects the complete composition including both the organic base structure and the two hydrochloride counterions. The molecular weight is consistently reported as 379.34 to 379.35 grams per mole across multiple authoritative sources.

Precise mass spectrometric characterization reveals a monoisotopic mass of 378.1640971 grams per mole. This high-precision mass measurement enables accurate identification through high-resolution mass spectrometry techniques. The mass spectrometric fragmentation patterns would be expected to show characteristic losses corresponding to the tetrahydrofuran substituent and the fluorobenzyl moiety, although specific fragmentation data for this compound was not identified in the available literature.

The atomic composition breakdown includes 18 carbon atoms, 29 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom. The presence of both chlorine isotopes (³⁵Cl and ³⁷Cl) would produce characteristic isotope patterns in mass spectrometric analysis, facilitating definitive identification. The fluorine atom contributes to the molecular stability and may influence ionization efficiency in electrospray ionization mass spectrometry applications.

Property Value Source
Molecular Formula C₁₈H₂₉Cl₂FN₂O
Molecular Weight 379.34-379.35 g/mol
Monoisotopic Mass 378.1640971 g/mol
Heavy Atom Count 24
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 6

Salt Formation and Protonation States in Dihydrochloride Form

The dihydrochloride salt formation of {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine represents the protonation of two basic nitrogen centers within the molecular structure. The primary protonation site occurs at the piperidine nitrogen, which exhibits typical tertiary amine basicity. The secondary protonation involves the aminomethyl nitrogen substituent at the 4-position of the piperidine ring, creating a diprotonated cationic species balanced by two chloride counterions.

The Simplified Molecular Input Line Entry System representation clearly indicates the separate hydrogen chloride components as [H]Cl.[H]Cl, demonstrating the ionic nature of the salt formation. This representation distinguishes between the covalently bound organic structure and the ionically associated hydrochloride components. The salt formation significantly enhances aqueous solubility compared to the free base form, making the dihydrochloride salt more suitable for biological assays and pharmaceutical applications.

Protonation state analysis reveals that both nitrogen atoms can accept protons under physiological conditions. The piperidine nitrogen typically exhibits a pKa value in the range of 10-11, while the secondary amine functionality shows slightly lower basicity due to steric and electronic effects from the surrounding molecular framework. The dihydrochloride formation ensures complete protonation of both sites under standard conditions, providing a stable, crystalline solid with enhanced handling characteristics.

The charge distribution in the dihydrochloride salt creates a dicationic organic component with two chloride counterions maintaining overall electrical neutrality. This ionic structure influences solid-state packing, crystal morphology, and dissolution behavior. The salt formation also provides protection against oxidative degradation of the amine functionalities and enhances chemical stability during storage and handling. Comparative analysis with related compounds, such as the structurally similar {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride, confirms that dihydrochloride salt formation is a common strategy for optimizing the physicochemical properties of bis-basic piperidine derivatives.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O.2ClH/c19-18-6-2-1-4-16(18)14-21-9-7-15(8-10-21)12-20-13-17-5-3-11-22-17;;/h1-2,4,6,15,17,20H,3,5,7-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBVCZHMXMDSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2CCN(CC2)CC3=CC=CC=C3F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorobenzyl group and the tetrahydrofuran moiety. Common reagents used in these reactions include fluorobenzyl chloride, piperidine, and tetrahydrofuran. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized in:

  • Reagent Applications : Participating in nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
  • Synthesis of Complex Molecules : Acting as an intermediate in the development of more intricate chemical structures.

Biology

In biological research, this compound has been investigated for:

  • Ligand Development : Its potential as a ligand in receptor binding studies, which could lead to insights into various biological pathways.
  • Pathway Analysis : Understanding its role in modulating biochemical pathways through interaction with specific molecular targets.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Drug Development : It may serve as a precursor for novel pharmaceuticals targeting specific diseases or conditions.
  • Therapeutic Applications : Investigated for its efficacy in treating neurological disorders due to its piperidine structure, which is commonly associated with psychoactive compounds.

Industry

In industrial applications, the compound is utilized for:

  • Specialty Chemicals Production : As an intermediate for synthesizing various specialty chemicals.
  • Pharmaceutical Manufacturing : Contributing to the production processes of active pharmaceutical ingredients (APIs).

Similar Compounds Table

Compound NameStructural FeaturesApplication Area
4-MethoxyphenethylamineSimilar piperidine structureOrganic synthesis
2-Aminoethyl methacrylate hydrochlorideComparable functional groupsPolymer synthesis
Dimethyl 2,6-pyridinedicarboxylateRelated structural characteristicsMacrocycle synthesis

Unique Attributes

The distinct combination of structural elements within {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride imparts unique reactivity and properties that make it particularly valuable for specific research applications compared to similar compounds.

Mechanism of Action

The mechanism of action of {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride with analogs from the provided evidence. Key structural and functional differences are highlighted:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound Piperidine 2-Fluorobenzyl, THF-methyl C₁₉H₂₈Cl₂F₁N₂O 403.34 Dihydrochloride salt; potential CNS activity
N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine hydrochloride () Piperidine 4-Fluorobenzyl, methylamine C₁₄H₂₀ClF₁N₂ 276.78 Similar fluorobenzyl substitution; lacks THF moiety; used in receptor studies
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride () Piperidine 4-Amino-2-trifluoromethylphenyl, methyl C₁₃H₁₉Cl₂F₃N₂ 331.20 Trifluoromethyl group enhances lipophilicity; dihydrochloride form improves solubility
{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}dimethylamine hydrochloride () Imidazopyridine 4-Chlorophenyl, dimethylamine C₁₈H₂₀Cl₂N₃ 349.28 Heterocyclic core differs; chlorophenyl group may alter target selectivity

Key Structural and Functional Insights :

Fluorine Position Matters: The target compound’s 2-fluorobenzyl group (vs. The trifluoromethyl group in increases metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound .

Impact of Heterocycles :

  • The tetrahydrofuran moiety in the target compound introduces an oxygen atom, which may participate in hydrogen bonding, unlike the purely hydrocarbon-based substituents in and .
  • The imidazopyridine core in exhibits distinct electronic properties compared to piperidine, likely altering receptor interaction profiles .

Salt Forms and Solubility :

  • Both the target compound and utilize dihydrochloride salts to improve aqueous solubility, a critical factor for in vivo bioavailability .

Pharmacological and Physicochemical Notes

  • Target Compound: Limited data exist on its specific biological activity. However, piperidine derivatives with fluorinated benzyl groups are frequently associated with histamine H3 receptor modulation or sigma-1 receptor binding.
  • Analog : N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine hydrochloride has been studied for its affinity to dopamine receptors, suggesting a possible neuropharmacological overlap with the target compound .
  • Compound : The trifluoromethyl group in this analog may confer greater metabolic stability, a feature absent in the target compound’s structure .

Biological Activity

The compound {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride , with CAS Number 1185299-26-6, is a complex organic molecule that has garnered interest in various scientific fields due to its potential biological activity. This article aims to provide a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H29Cl2FN2OC_{18}H_{29}Cl_2FN_2O with a molecular weight of 379.35 g/mol. The structure comprises a piperidine ring, a fluorobenzyl group, and a tetrahydrofuran moiety, which contribute to its unique chemical characteristics and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes like tyrosinase (TYR), which is involved in melanin production. Studies indicate that derivatives containing the 4-fluorobenzylpiperazine moiety effectively inhibit TYR activity, demonstrating promising IC50 values in the low micromolar range .
  • Receptor Binding : The compound may also act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to diverse biological effects depending on the target receptor.

Inhibition of Tyrosinase

Research has highlighted the effectiveness of {[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride as a competitive inhibitor of TYR. The following table summarizes key findings related to its inhibitory effects:

CompoundIC50 (μM)Source
Compound 260.18Agaricus bisporus TYR
Kojic Acid17.76Reference Inhibitor
Compound 25Low MicromolarVarious Studies

These results indicate that the compound exhibits significantly higher potency compared to traditional inhibitors like kojic acid .

Cytotoxicity Assessment

In vitro studies have evaluated the cytotoxicity of the compound on various cell lines, including B16F10 melanoma cells. Notably, compounds derived from this structure have shown antimelanogenic effects without inducing cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

  • Tyrosinase Inhibitors Development : A study focused on synthesizing new small molecules highlighted several derivatives featuring the fluorobenzylpiperazine fragment that displayed excellent inhibitory effects against TYR. Among these, compound 26 was noted for its remarkable potency and lack of cytotoxicity .
  • Kinetic Studies : Kinetic analyses using Lineweaver-Burk plots demonstrated that compounds derived from this class act as competitive inhibitors against TYR, providing insights into their binding affinity and inhibition mechanisms .
  • Pharmacological Applications : Given its biological activity, there is ongoing exploration into the use of this compound as a precursor in drug development for treating hyperpigmentation disorders and other skin pathologies associated with melanin overproduction .

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Employ genetic knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target specificity.
  • Use multiplexed assays (e.g., Luminex) to profile cytokine/chemokine responses.
  • Integrate single-cell RNA sequencing to identify off-target pathways .

Safety and Reproducibility

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
  • Store at -20°C in amber vials under anhydrous conditions to prevent hydrolysis .
  • Follow OECD guidelines for waste disposal (e.g., neutralization before incineration) .

Q. How can researchers troubleshoot irreproducible biological activity across assay platforms?

  • Methodological Answer :
  • Calibrate equipment : Validate plate readers, pipettes, and incubators.
  • Use internal controls (e.g., reference agonists/antagonists) in each assay batch.
  • Apply Bayesian statistics to quantify inter-lab variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.